molecular formula C8H10N2O3S B8551025 2-(Ethoxalylamino)methylthiazole

2-(Ethoxalylamino)methylthiazole

Cat. No.: B8551025
M. Wt: 214.24 g/mol
InChI Key: ZBSBIFQIHKJECQ-UHFFFAOYSA-N
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Description

2-(Ethoxalylamino)methylthiazole is a methylthiazole derivative characterized by an ethoxalylamino (-NH-C(=O)-CO-OEt) substituent at the 2-position of the thiazole ring. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen, widely recognized for their pharmacological and chemical versatility .

Properties

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

ethyl 2-oxo-2-(1,3-thiazol-2-ylmethylamino)acetate

InChI

InChI=1S/C8H10N2O3S/c1-2-13-8(12)7(11)10-5-6-9-3-4-14-6/h3-4H,2,5H2,1H3,(H,10,11)

InChI Key

ZBSBIFQIHKJECQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NCC1=NC=CS1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(Ethoxalylamino)methylthiazole with structurally or functionally related methylthiazole derivatives, focusing on synthesis, biological activity, and physicochemical properties.

Structural and Functional Analogues

Compound Name Key Substituents/Modifications Synthesis Method Biological Activity/Applications Reference
This compound Ethoxalylamino group at 2-position Likely involves condensation of ethoxalyl chloride with aminomethylthiazole* Hypothesized: Potential CNS or antimicrobial activity (inferred from analogs)
JM6 (Ro-61-8048 prodrug) 3,4-Dimethoxybenzenesulfonylamino, piperidinyl Multi-step synthesis including Vilsmeier formylation and nucleophilic substitution Kynurenine 3-monooxygenase (KMO) inhibition; ameliorates Alzheimer’s and Huntington’s pathology in mice [3]
Methylthiazole derivative (Compound 15) Naphthofuran-pyrazole-methylene-thiazole Reaction of hydrazone with chloroacetone/AcONa Antimicrobial activity (not explicitly tested for Compound 15; related Compound 14 showed efficacy) [4]

*Synthesis inferred from analogous protocols in and , which utilize condensation and cyclization reactions.

Key Comparative Insights

Substituent-Driven Bioactivity: The ethoxalylamino group in this compound may enhance solubility due to its polar carbonyl and ether moieties, contrasting with JM6’s lipophilic 3,4-dimethoxybenzenesulfonylamino group. This difference could influence blood-brain barrier penetration, making JM6 more suitable for neurodegenerative targets .

Synthetic Complexity: JM6’s synthesis involves intricate steps like Vilsmeier formylation, whereas this compound likely requires simpler condensation (e.g., thiosemicarbazide-mediated reactions as in ). Compound 15’s preparation via hydrazone intermediates () highlights the versatility of methylthiazole derivatives in accommodating diverse electrophiles.

Pharmacological Controversies: JM6’s status as a prodrug was disputed, though its parent compound, Ro-61-8048, remains a validated KMO inhibitor . This underscores the importance of verifying metabolic stability for ethoxalylamino derivatives.

Antimicrobial Potential: While this compound’s antimicrobial activity is untested, Compound 14 (a thiadiazole-acetamide analog from the same study as Compound 15) exhibited strong activity against Gram-positive bacteria and fungi . The ethoxalyl group’s electron-withdrawing nature could similarly enhance antimicrobial efficacy.

Physicochemical Properties

  • Lipophilicity: Ethoxalylamino’s ester and amide groups may reduce logP compared to JM6’s aromatic sulfonamide, favoring aqueous solubility.
  • Metabolic Stability : The ethoxy group could slow esterase-mediated hydrolysis, offering longer half-life than acetylated analogs (e.g., Compound 16 in ).

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